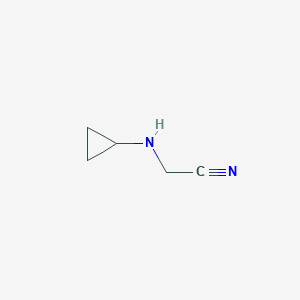

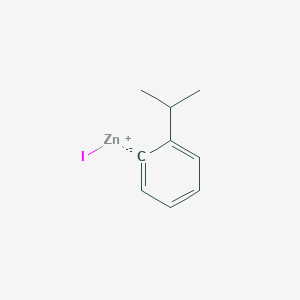

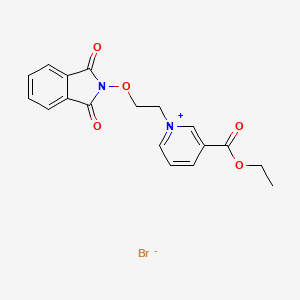

![molecular formula C23H23N3O3S B3258745 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one CAS No. 308297-79-2](/img/structure/B3258745.png)

3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

Descripción general

Descripción

El 12-fenilacetato 13-acetato 20-homovanilato de forbol es un compuesto sintético conocido por su papel como agonista del receptor vaniloide no picante. Se utiliza principalmente en la investigación científica para estudiar el receptor de potencial transitorio de vaniloide 1 (TRPV1), que participa en varios procesos fisiológicos, como la sensación de dolor y la vasoconstricción .

Mecanismo De Acción

El 12-fenilacetato 13-acetato 20-homovanilato de forbol ejerce sus efectos uniéndose al receptor TRPV1. Esta unión induce cambios conformacionales en el receptor, lo que lleva a la activación de las vías de señalización intracelulares. Se cree que la capacidad del compuesto para inducir la apoptosis en las células cancerosas está mediada por un mecanismo independiente de TRPV1, que implica la alteración de los procesos celulares .

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups present in the benzothiazole derivative.

Cellular Effects

The cellular effects of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one are currently unknown. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis . This suggests that these compounds may exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 12-fenilacetato 13-acetato 20-homovanilato de forbol se sintetiza mediante una serie de reacciones químicas que implican la modificación del esqueleto del forbol. La síntesis suele implicar reacciones de esterificación y acetilación. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos como el diclorometano y catalizadores como el ácido sulfúrico para facilitar el proceso de esterificación .

Métodos de producción industrial

El proceso de producción implica pasos de purificación estrictos para garantizar una alta pureza, normalmente superior al 98%, como se verifica mediante cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones

El 12-fenilacetato 13-acetato 20-homovanilato de forbol se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del esqueleto del forbol.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, alterando las propiedades del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos disolventes orgánicos. Las condiciones de reacción suelen implicar temperaturas y niveles de pH controlados para garantizar las transformaciones químicas deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

El 12-fenilacetato 13-acetato 20-homovanilato de forbol tiene diversas aplicaciones de investigación científica:

Química: Se utiliza para estudiar las propiedades químicas y la reactividad de los compuestos vaniloides.

Biología: El compuesto se emplea en la investigación de los receptores TRPV1, que desempeñan un papel en la sensación de dolor y la inflamación.

Medicina: Se investiga por sus posibles efectos terapéuticos, incluida su capacidad para inducir la apoptosis en las células cancerosas.

Industria: Aunque no se utiliza ampliamente en aplicaciones industriales, las propiedades únicas del compuesto lo convierten en una herramienta valiosa en diversos entornos de investigación

Comparación Con Compuestos Similares

Compuestos similares

Capsaicina: Un compuesto vaniloide natural conocido por su picante y la activación de los receptores TRPV1.

Resiniferatoxina: Un compuesto vaniloide muy potente que activa los receptores TRPV1 con una mayor eficacia que la capsaicina.

Olvanil: Un compuesto vaniloide sintético con propiedades similares a la capsaicina pero con una menor picante

Singularidad

El 12-fenilacetato 13-acetato 20-homovanilato de forbol es único debido a su naturaleza no picante y su capacidad para inducir la apoptosis a través de un mecanismo independiente de TRPV1. Esto lo convierte en una herramienta valiosa para estudiar los receptores TRPV1 y explorar posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-14-20(23-24-17-5-3-4-6-19(17)30-23)21(28)15-7-8-18(27)16(22(15)29-14)13-26-11-9-25(2)10-12-26/h3-8,27H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWPKUFFCSSKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3258663.png)

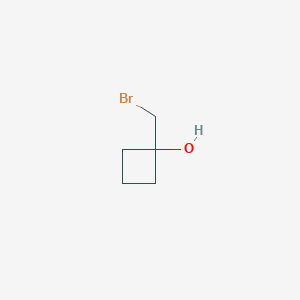

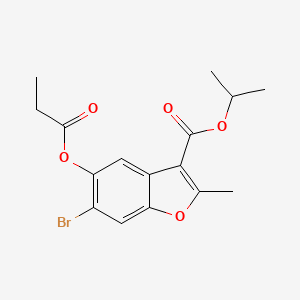

![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)